molecular formula C20H17N5S B8662320 [2-(3-Methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine CAS No. 225382-63-8

[2-(3-Methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine

Cat. No. B8662320
M. Wt: 359.4 g/mol
InChI Key: JQHMXXPIWZJQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06492383B1

Procedure details

7-Chloro-2-(3-methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridine (600 mg, 2.40 mmol) and 2-methyl-5-aminoindole (422 mg, 2.89 mmol) were dissolved in 20 mL of tert-butanol and 20 mL of dichloroethane and heated to 85° C. The solvent was allowed to evaporate overnight and was replaced the following day with the same amounts as in the initial reaction mixture along with an additional 90 mg of the indole. The solution was heated an additional 24 hours and allowed to go dry as before. Chromatography of the residue with 30-5-% methanol:ethyl acetate afforded 142 mg (16%) of [2-(3-methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine. 1H NMR (400 MHz, CD3OD) δ8.14 (d, 1H), 7.79 (s, 1H), 7.75 (s, 1H), 7.40 (s, 1H), 7.34 (d, 1H), 7.29 (s, 1H), 6.99 (d, 1H), 6.72 (d, 1H), 6.17 (s, 1H), 3.84 (s, 3H), 2.44 (s, 3H). LC-MS: 360, 361 (MH+); HPLC RT: 3.96 min.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
422 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([C:11]3[N:12]([CH3:16])[CH:13]=[N:14][CH:15]=3)[S:10][C:3]=12.[CH3:17][C:18]1[NH:19][C:20]2[C:25]([CH:26]=1)=[CH:24][C:23]([NH2:27])=[CH:22][CH:21]=2.ClC(Cl)C>C(O)(C)(C)C>[CH3:16][N:12]1[C:11]([C:9]2[S:10][C:3]3[C:4](=[N:5][CH:6]=[CH:7][C:2]=3[NH:27][C:23]3[CH:24]=[C:25]4[C:20](=[CH:21][CH:22]=3)[NH:19][C:18]([CH3:17])=[CH:26]4)[CH:8]=2)=[CH:15][N:14]=[CH:13]1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C=2N(C=NC2)C
Name
Quantity
422 mg
Type
reactant
Smiles
CC=1NC2=CC=C(C=C2C1)N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
ClC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to evaporate overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
reaction mixture along with an additional 90 mg of the indole
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated an additional 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
to go dry as before

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC=C1C1=CC2=NC=CC(=C2S1)NC=1C=C2C=C(NC2=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 142 mg
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.